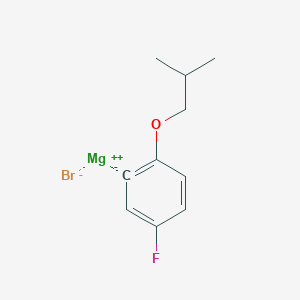
(5-Fluoro-2-i-butyloxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-2-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-fluoro-2-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 5-fluoro-2-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Anhydrous THF is used as the solvent to dissolve both the magnesium and the organic halide.
Catalyst: Sometimes, a small amount of iodine is added to activate the magnesium.
Industrial Production Methods
In an industrial setting, the production of (5-fluoro-2-iso-butyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To ensure a steady supply of reactants and efficient mixing.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-2-iso-butyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.
Solvents: Anhydrous THF or diethyl ether.
Temperature: Reactions are typically carried out at low to moderate temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Scientific Research Applications
(5-fluoro-2-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is used to synthesize complex organic molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: For the synthesis of novel materials with specific properties.
Biological Studies: In the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of (5-fluoro-2-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Carbonyl Compounds: Aldehydes, ketones, and esters.
Electrophilic Centers: In various organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the fluorine and iso-butyloxy groups.
(4-Fluorophenyl)magnesium Bromide: Similar structure but lacks the iso-butyloxy group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can influence the reactivity and selectivity of the compound.
Iso-butyloxy Group: Adds steric hindrance and can affect the compound’s reactivity and solubility.
Properties
Molecular Formula |
C10H12BrFMgO |
|---|---|
Molecular Weight |
271.41 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-5-3-9(11)4-6-10;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
STMXTHHQLOEHBJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















